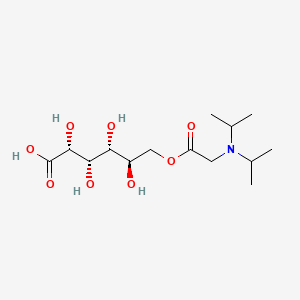

D-Gluconic acid, 6-ester with N,N-diisopropylglycine

Description

Properties

IUPAC Name |

(2R,3S,4R,5R)-6-[2-[di(propan-2-yl)amino]acetyl]oxy-2,3,4,5-tetrahydroxyhexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27NO8/c1-7(2)15(8(3)4)5-10(17)23-6-9(16)11(18)12(19)13(20)14(21)22/h7-9,11-13,16,18-20H,5-6H2,1-4H3,(H,21,22)/t9-,11-,12+,13-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUEHNLMLFJFMER-FOUMNBMASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC(=O)OCC(C(C(C(C(=O)O)O)O)O)O)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(CC(=O)OC[C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27NO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60927224 | |

| Record name | 6-O-[N,N-Di(propan-2-yl)glycyl]hexonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60927224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13149-68-3 | |

| Record name | Glycine, N,N-bis(1-methylethyl)-, 6-ester with D-gluconic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13149-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pangamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013149683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-O-[N,N-Di(propan-2-yl)glycyl]hexonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60927224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-gluconic acid, 6-ester with N,N-diisopropylglycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.792 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Gluconic acid, 6-ester with N,N-diisopropylglycine typically involves esterification reactions. One common method is the reaction of D-Gluconic acid with N,N-diisopropylglycine in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using techniques such as column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

D-Gluconic acid, 6-ester with N,N-diisopropylglycine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group into alcohols.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

Chemical Reactions

D-Gluconic acid, 6-ester with N,N-diisopropylglycine can undergo several reactions:

- Oxidation : Converts to carboxylic acids.

- Reduction : Transforms the ester group into alcohols.

- Substitution : The ester group can be replaced with other functional groups under suitable conditions.

Chemistry

- Reagent in Organic Synthesis : The compound serves as a valuable reagent for synthesizing more complex molecules. Its unique structure allows it to participate in various organic reactions, making it a versatile building block in synthetic chemistry .

- Stabilizer in Formulations : It is utilized as a stabilizer in various chemical formulations, enhancing the stability and shelf life of products.

Biology

- Enzyme Activity Studies : D-Gluconic acid, 6-ester with N,N-diisopropylglycine is employed in research involving enzyme kinetics and metabolic pathways. It can modulate enzyme activity, providing insights into biochemical processes .

- Microbial Fermentation : This compound can be produced via microbial fermentation using glucose oxidase, which highlights its relevance in biotechnological applications. The fermentation process not only produces D-gluconic acid but also serves as a model for studying oxygen supply problems in bioreactors .

Industrial Applications

- Production of Specialty Chemicals : The compound is used in the synthesis of specialty chemicals that require specific structural properties for enhanced performance .

- Pharmacokinetics Studies : It has been analyzed using high-performance liquid chromatography (HPLC), demonstrating its utility in pharmacokinetic studies to understand its behavior and metabolism within biological systems .

Case Study 1: Enzyme Production of D-Gluconic Acid

A review highlighted the use of glucose oxidase for producing D-gluconic acid through cascade reactions. This study focused on optimizing enzyme systems to minimize by-products like hydrogen peroxide, which can inhibit enzyme activity. Various immobilization techniques were explored to enhance the efficiency of the process, showcasing the compound's relevance in industrial enzymatic applications .

Case Study 2: Microbial Fermentation Pathways

Research demonstrated that Gluconobacter oxydans is effective for producing D-gluconic acid through glucose oxidation pathways. This study provided insights into optimizing fermentation conditions to maximize yield while minimizing by-products, emphasizing the compound's potential in sustainable chemical production methods .

Mechanism of Action

The mechanism of action of D-Gluconic acid, 6-ester with N,N-diisopropylglycine involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release gluconic acid and N,N-diisopropylglycine, which can then participate in various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and influence cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs:

The compound is compared below with esters and derivatives of gluconic acid, as well as other pangamic acid variants.

Notes:

- *LogP value corresponds to the monosodium salt form .

Functional and Analytical Comparisons:

Solubility and Hydrophilicity: The diisopropylglycine ester’s monosodium salt has a LogP of -1.32, similar to sodium gluconate, suggesting comparable hydrophilicity . In contrast, the dimethylglycine ester (MW 281.3) may exhibit slightly higher lipophilicity due to reduced branching, though experimental data are lacking .

Metabolic and Regulatory Profiles: D-Gluconic acid derivatives: Sodium gluconate and glucono-δ-lactone are well-characterized in industrial and food applications, with established safety profiles. In contrast, the diisopropylglycine ester lacks regulatory approval and is primarily of research interest . Pangamic acid variants: Commercial products labeled as "vitamin B15" often contain mixtures of unrelated compounds, including dichloroacetate derivatives, leading to inconsistent biological effects .

Analytical Methods: The diisopropylglycine ester’s monosodium salt is separable via RP-HPLC using a Newcrom R1 column (mobile phase: MeCN/water/H₃PO₄), distinguishing it from dimethylglycine esters, which may require alternative conditions .

Research Findings and Controversies

- Metabolic Studies: D-Gluconic acid (free acid or ester forms) is implicated in cellular redox pathways. notes that D-gluconic acid is downregulated under oxidative stress (e.g., SNP exposure), suggesting a role in antioxidant response modulation . However, the specific activity of the diisopropylglycine ester remains unstudied.

- Safety and Efficacy: No peer-reviewed studies validate the diisopropylglycine ester’s alleged therapeutic benefits. The U.S. EPA classifies gluconic acid derivatives as low-priority substances due to anticipated low environmental and toxicological risks .

Biological Activity

D-Gluconic acid, 6-ester with N,N-diisopropylglycine (CAS No. 13149-68-3) is a chemical compound notable for its unique structural combination of gluconic acid and N,N-diisopropylglycine. This compound has garnered attention in various fields, particularly in biochemistry and pharmacology, due to its potential biological activities and applications.

- Molecular Formula : C14H27NO8

- Molecular Weight : 337.37 g/mol

- LogP : -1.32 (indicating high water solubility)

Synthesis

The synthesis of D-Gluconic acid, 6-ester with N,N-diisopropylglycine typically involves esterification reactions. A common method includes reacting D-Gluconic acid with N,N-diisopropylglycine in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) in an organic solvent such as dichloromethane at room temperature. Purification is often achieved through column chromatography.

The biological activity of D-Gluconic acid, 6-ester with N,N-diisopropylglycine is primarily attributed to its ability to modulate enzyme activity and influence metabolic pathways. Upon hydrolysis, the compound releases gluconic acid and N,N-diisopropylglycine, both of which can participate in various biochemical processes.

Enzyme Interaction

Research has indicated that this compound can interact with specific enzymes, potentially influencing their activity. For instance, studies suggest that it may act as an enzyme substrate or modulator, affecting metabolic pathways related to glycine metabolism and gluconeogenesis.

Case Studies and Applications

- Animal Feed Efficiency : A patent study highlighted the use of D-Gluconic acid, 6-ester with N,N-diisopropylglycine in livestock, particularly pigs. The compound was shown to reduce the feed conversion ratio without adversely affecting weight gain, indicating its potential as a feed additive to enhance growth efficiency in livestock .

- Pharmacological Studies : In vitro studies have demonstrated that derivatives of this compound can exhibit antioxidant properties, which may have implications for developing therapeutic agents targeting oxidative stress-related diseases .

- Industrial Applications : The compound is utilized as a reagent in organic synthesis and as a stabilizer in various formulations due to its unique chemical properties .

Comparative Analysis

| Compound Name | Molecular Weight | LogP | Biological Activity |

|---|---|---|---|

| D-Gluconic acid, 6-ester with N,N-diisopropylglycine | 337.37 g/mol | -1.32 | Modulates enzyme activity; potential feed additive |

| D-Gluconic acid, 6-ester with N,N-dimethylglycine | 337.37 g/mol | -1.22 | Similar enzyme interactions; used in metabolic studies |

| D-Gluconic acid, 6-ester with N,N-diethylglycine | 337.37 g/mol | -1.30 | Investigated for similar biological activities |

Q & A

Basic Research Questions

Q. How can researchers verify the structural integrity and purity of D-gluconic acid, 6-ester with N,N-diisopropylglycine in synthetic preparations?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C NMR) to confirm esterification at the 6-position and the presence of N,N-diisopropylglycine. Pair this with high-performance liquid chromatography (HPLC) or mass spectrometry (MS) to assess purity. Enzymatic assays, such as those quantifying residual D-gluconic acid (as in ), can detect unreacted starting materials. Statistical validation of spectral data (e.g., ANOVA for reproducibility) ensures analytical rigor .

Q. What analytical techniques are recommended for quantifying D-gluconic acid derivatives in biological matrices?

- Methodological Answer : Enzymatic kits (e.g., R-Biopharm) specific to D-gluconic acid can be adapted for ester quantification after hydrolysis. For complex matrices like plant tissues, combine liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution for sensitivity. Normalize data using internal standards and validate via Duncan’s multiple-range test to address biological variability (see for statistical frameworks) .

Q. How can researchers address inconsistencies in the literature regarding the bioactivity of this compound?

- Methodological Answer : Conduct systematic reviews using databases like PubMed and EPA’s grey literature guidelines (). Prioritize studies with clear structural validation (e.g., CAS No. 337.4 for the ester). Design dose-response experiments in controlled models (e.g., in vitro cell cultures) to isolate bioactivity from confounding factors like impurities .

Advanced Research Questions

Q. What strategies optimize the enzymatic synthesis of D-gluconic acid, 6-ester with N,N-diisopropylglycine while minimizing byproducts?

- Methodological Answer : Modify microbial hosts (e.g., Gluconobacter japonicus) by deleting genes encoding competing enzymes (e.g., gluconate-5-dehydrogenase) and inserting cassettes for targeted 2-keto-D-gluconic acid pathways (). Use real-time monitoring (e.g., in situ NMR) to track ester formation and adjust substrate feeding rates. Kinetic modeling of enzyme activity can further refine yield .

Q. How does the ester’s stability vary under different storage conditions, and what assays predict degradation pathways?

- Methodological Answer : Perform accelerated stability studies (e.g., 40°C/75% RH) with HPLC-MS to identify degradation products (e.g., free D-gluconic acid). Assess adsorption potential via soil column experiments, referencing D-gluconic acid’s low mobility (). Use Arrhenius kinetics to extrapolate shelf life under standard lab conditions .

Q. What computational tools are suitable for predicting the environmental impact of this ester in metabolic studies?

- Methodological Answer : Employ quantitative structure-activity relationship (QSAR) models using EPA’s CompTox Dashboard () to estimate biodegradability and ecotoxicity. Validate predictions with microcosm studies measuring biochemical oxygen demand (BOD) and bioaccumulation factors. Cross-reference with NIST Chemistry WebBook data for physicochemical properties .

Q. How can researchers resolve contradictions in reported metabolic roles of this compound across species?

- Methodological Answer : Use multi-omics integration (e.g., metabolomics and proteomics) to map species-specific pathways. For example, compare grape berry metabolism () with microbial systems (). Apply meta-analysis frameworks (e.g., PRISMA guidelines) to harmonize heterogeneous datasets and identify confounding variables .

Methodological Notes for All Studies

- Structural Validation : Always cross-verify synthetic products against CAS No. 337.4 and reference spectral libraries (e.g., NIST) to avoid misidentification ().

- Data Quality : Follow EPA’s data quality indicators (), prioritizing peer-reviewed studies over grey literature unless rigorously validated.

- Safety Protocols : Adhere to lab safety guidelines (e.g., MedChemExpress, ) for handling esters, including PPE and waste disposal per .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.